methyl (3S,4S)-1-[1-[(3-fluorophenyl)methyl]triazole-4-carbonyl]-4-methylpyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (3S,4S)-1-[1-[(3-fluorophenyl)methyl]triazole-4-carbonyl]-4-methylpyrrolidine-3-carboxylate is a complex organic compound, notable for its unique structure which includes a 3-fluorophenyl group, a triazole ring, and a pyrrolidine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S,4S)-1-[1-[(3-fluorophenyl)methyl]triazole-4-carbonyl]-4-methylpyrrolidine-3-carboxylate typically involves multi-step organic synthesis, often starting from simpler precursors. One possible route is:
Starting with a 3-fluorophenylmethyl halide, which is reacted with sodium azide to form the corresponding azide.
This azide then undergoes a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring.
The triazole intermediate is then acylated using a suitable carbonyl chloride to introduce the 4-carbonyl group.
Finally, this intermediate is coupled with a protected pyrrolidine carboxylate ester, followed by deprotection to yield the final product.
Industrial Production Methods
On an industrial scale, the production would require optimization of each step for maximum yield and purity. This often involves:
Use of robust catalysts for the cycloaddition step.
Ensuring the reagents are of high purity.
Employing large-scale organic synthesis techniques, such as continuous flow reactors, to improve the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various reactions, including:
Oxidation: : Likely at the 3-fluorophenyl group or the triazole ring.
Reduction: : Potential at the carbonyl groups.
Substitution: : The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide for oxidative transformations.
Reduction: : Lithium aluminum hydride or sodium borohydride for reducing carbonyl groups.
Substitution: : Nucleophiles like hydroxide or amines under basic conditions for substitutions.
Major Products
Depending on the reaction, products could range from hydroxylated derivatives (from oxidation), reduced alcohols (from reduction), or substituted phenyl derivatives (from substitution reactions).
Scientific Research Applications
Methyl (3S,4S)-1-[1-[(3-fluorophenyl)methyl]triazole-4-carbonyl]-4-methylpyrrolidine-3-carboxylate has significant potential in various fields:
Chemistry: : As a synthetic intermediate for complex molecule construction.
Biology: : Studied for its interactions with biological macromolecules.
Medicine: : Investigated for potential therapeutic applications, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: : Used in the development of novel materials or as a catalyst in chemical reactions.
Mechanism of Action
The compound's mechanism of action would be specific to its application. For instance:
In medicinal chemistry, the compound may interact with specific enzymes or receptors, inhibiting or modulating their activity.
The 3-fluorophenyl and triazole groups are often key functional groups that bind to biological targets, interfering with their normal function.
Comparison with Similar Compounds
Methyl (3S,4S)-1-[1-[(phenyl)methyl]triazole-4-carbonyl]-4-methylpyrrolidine-3-carboxylate
Methyl (3S,4S)-1-[1-[(4-fluorophenyl)methyl]triazole-4-carbonyl]-4-methylpyrrolidine-3-carboxylate
Methyl (3S,4S)-1-[1-[(3-chlorophenyl)methyl]triazole-4-carbonyl]-4-methylpyrrolidine-3-carboxylate
Each of these compounds has subtle differences in structure, leading to varying biological activities and synthetic challenges.
Conclusion
Methyl (3S,4S)-1-[1-[(3-fluorophenyl)methyl]triazole-4-carbonyl]-4-methylpyrrolidine-3-carboxylate is a compound of great interest in synthetic chemistry and biomedical research. Its complex structure and the multitude of potential reactions and applications make it a valuable subject for further study.
Properties
IUPAC Name |
methyl (3S,4S)-1-[1-[(3-fluorophenyl)methyl]triazole-4-carbonyl]-4-methylpyrrolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O3/c1-11-7-21(9-14(11)17(24)25-2)16(23)15-10-22(20-19-15)8-12-4-3-5-13(18)6-12/h3-6,10-11,14H,7-9H2,1-2H3/t11-,14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRUFFIVBBPIRI-BXUZGUMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1C(=O)OC)C(=O)C2=CN(N=N2)CC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@H]1C(=O)OC)C(=O)C2=CN(N=N2)CC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.